molecular formula C23H25ClO6 B4745880 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No. B4745880
M. Wt: 432.9 g/mol
InChI Key: FFDCEFNFRDDDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as BTBC, is a synthetic compound that belongs to the class of flavonoids. BTBC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The purpose of

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. For example, 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may help protect cells from oxidative damage. 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has also been shown to have anti-inflammatory activity, which may help reduce inflammation in various tissues and organs. Additionally, 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been shown to have anticancer activity, which may help prevent or treat various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one of the limitations of using 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is its relatively low bioavailability, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, which may help prevent or slow the progression of these diseases. Another area of interest is its potential applications in the treatment of metabolic disorders, such as diabetes and obesity. 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been shown to have anti-inflammatory and anti-obesity effects, which may help improve metabolic health. Finally, there is also interest in exploring the potential applications of 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one in the field of drug delivery, as it has been shown to have high solubility in water and low toxicity.

Scientific Research Applications

4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

4-butyl-6-chloro-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO6/c1-5-6-7-15-10-22(25)30-18-12-19(17(24)11-16(15)18)29-13-14-8-20(26-2)23(28-4)21(9-14)27-3/h8-12H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDCEFNFRDDDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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